molecular formula C14H16N4OS B4899147 N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4899147
M. Wt: 288.37 g/mol
InChI Key: MWOJZHNBOSWKPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide" involves multiple steps, including the formation of triazole rings and attachment of various functional groups. A study by Wang et al. (2010) detailed the synthesis of similar N-acetamide derivatives, emphasizing the diverse structural possibilities achievable through modifications of the triazole ring and acetamide group. The structures of these compounds were confirmed using spectral data, highlighting the synthetic versatility of triazole-containing compounds (Huicheng Wang, Rong-Shan Li, Hong-Ru Dong, Heng-Shan Dong, 2010).

Molecular Structure Analysis

The molecular structure of related triazole derivatives has been thoroughly analyzed through various spectroscopic methods. Orek et al. (2012) conducted a detailed study on a triazol compound, including NMR, IR, and X-ray crystallography, to determine its geometry, vibrational frequencies, and chemical shift values. The research illustrates the complex structural characteristics that can be explored within this chemical family, providing insight into the molecular structure of compounds similar to "this compound" (C. Orek, P. Koparir, M. Koparır, 2012).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactions, allowing for the introduction of diverse functional groups. The study by Pandya and Joshi (2021) on the synthesis of novel heterocyclic libraries through click chemistry illustrates the reactivity of these molecules. This work underscores the ability of triazole compounds to undergo various chemical transformations, leading to the development of molecules with potential biological applications (H. Pandya, K. Joshi, 2021).

Safety and Hazards

The safety and hazards associated with “N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” are not explicitly mentioned in the available sources. It is generally recommended to handle all chemical compounds with appropriate safety measures .

Future Directions

The future research directions for “N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” could involve further exploration of its biological activities and potential applications in pharmaceuticals . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

properties

IUPAC Name

N-cyclopropyl-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-18-13(10-5-3-2-4-6-10)16-17-14(18)20-9-12(19)15-11-7-8-11/h2-6,11H,7-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOJZHNBOSWKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-cyclopropyl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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